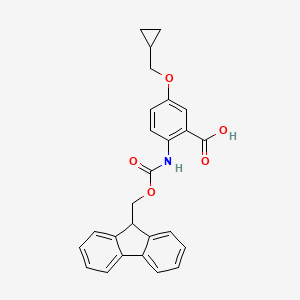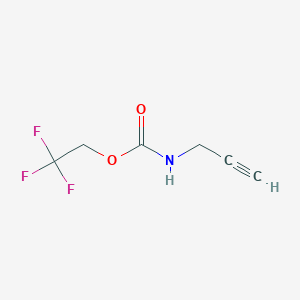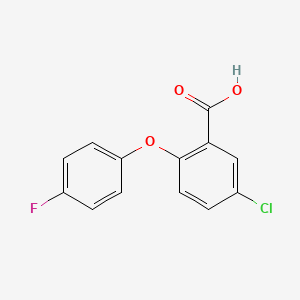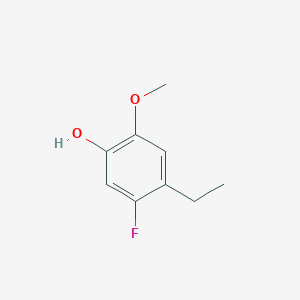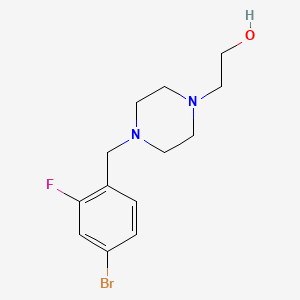
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a tert-butyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
Target of action
Pyrazole and indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are often used as pharmaceutical intermediates .
Mode of action
The specific mode of action would depend on the exact structure of the compound and its targets. Generally, these compounds might interact with their targets through various types of chemical bonds and interactions, leading to changes in the targets’ functions .
Biochemical pathways
Pyrazole and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned above, pyrazole and indole derivatives can have a wide range of biological activities .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, “Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate” should be stored in a cool, dry condition in a well-sealed container and is incompatible with oxidizing agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pinacolone with diethyl oxalate to form the intermediate compound, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative . The reaction typically requires refluxing in ethanol or methanol as the solvent.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, can be employed to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the corresponding amides or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate: Lacks the phenyl group at the 1-position.
3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the ethyl ester group at the 5-position.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate: Contains a methyl group instead of a tert-butyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
ethyl 5-tert-butyl-2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-20-15(19)13-11-14(16(2,3)4)17-18(13)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZBVSMQZUCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)



